Flumazenil

Descripción general

Descripción

El flumazenilo es un antagonista selectivo del receptor de ácido gamma-aminobutírico tipo A. Se utiliza principalmente como antídoto para las sobredosis de benzodiazepinas y para revertir los efectos sedantes de las benzodiazepinas después de procedimientos quirúrgicos . El flumazenilo se caracterizó por primera vez en 1981 y se comercializó en 1987 por Hoffmann-La Roche bajo el nombre comercial Anexate . Se administra por inyección, inserción ótica o por vía intranasal .

Aplicaciones Científicas De Investigación

Reversal of Benzodiazepine Overdose

Clinical Use : Flumazenil is FDA-approved for the reversal of sedation induced by benzodiazepines in adults and children. It is particularly effective in cases of benzodiazepine overdose, where it can restore consciousness and respiratory function.

Case Studies :

- A double-blind study involving 110 unconscious patients suspected of benzodiazepine overdose demonstrated that 75% of patients treated with this compound regained consciousness after a mean dose of 0.7 mg, compared to only one out of 14 in the placebo group (p < .001) .

- Adverse effects included transient increases in blood pressure and heart rate, but no significant complications like convulsions or dysrhythmias were reported .

Treatment of Refractory Hypersomnolence

Clinical Use : Recent studies have explored the use of this compound for treating idiopathic hypersomnia, a condition characterized by excessive daytime sleepiness not attributable to other causes.

Case Studies :

- A chart review indicated that sublingual and transdermal this compound provided sustained clinical benefit to 39% of patients with treatment-refractory hypersomnolence .

- In a notable case report, a patient received a continuous subcutaneous infusion of this compound over 96 hours, which significantly mitigated symptoms related to excessive daytime sleepiness and cognitive impairment .

Diagnostic Tool in Drug Overdose

Clinical Use : this compound serves as a diagnostic tool to differentiate between pure benzodiazepine intoxication and mixed-drug overdoses.

Case Studies :

- In a controlled study, this compound effectively distinguished between benzodiazepine-induced coma and other drug-induced comas. Patients who had primarily ingested benzodiazepines showed significant improvement after this compound administration, while those with mixed overdoses did not respond as favorably .

- The ability to reverse respiratory depression in patients with mixed overdoses (including tricyclic antidepressants) has been documented, highlighting its utility in emergency settings .

Neuroimaging Applications

Clinical Use : this compound labeled with fluorine-18 is being investigated as a potential positron emission tomography (PET) imaging agent.

Research Findings :

- Studies suggest that fluorine-18 this compound can evaluate cortical damage related to conditions such as stroke and Alzheimer’s disease. This application leverages its mechanism of action at the GABA-A receptor sites to assess neuronal function .

Summary Table of Applications

Mecanismo De Acción

El flumazenilo ejerce sus efectos inhibiendo competitivamente el sitio de unión de las benzodiazepinas en el complejo receptor de ácido gamma-aminobutírico/benzodiazepina . Esta inhibición revierte los efectos de las benzodiazepinas en el sistema nervioso central . El flumazenilo es un agonista parcial débil en algunos modelos animales, pero tiene poca o ninguna actividad agonista en los humanos .

Análisis Bioquímico

Biochemical Properties

Flumazenil competitively inhibits the activity at the benzodiazepine recognition site on the GABA/benzodiazepine receptor complex . It interacts with the GABA A receptor, a key coordinator of brain activity, and antagonizes the central nervous system effects produced by benzodiazepines .

Cellular Effects

This compound influences cell function by reversing the effects of benzodiazepines on the central nervous system . It does not antagonize the central nervous system effects of drugs affecting GABA-ergic neurons by means other than the benzodiazepine receptor .

Molecular Mechanism

This compound exerts its effects at the molecular level by competitively inhibiting the benzodiazepine binding site on the GABA/benzodiazepine receptor complex . It is a weak partial agonist in some animal models of activity, but has little or no agonist activity in humans .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound shows immediate effects in reversing benzodiazepine-induced sedation . Due to its short half-life, multiple doses may be required to prevent recurrence of overdose symptoms or adverse side effects .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . High doses of this compound can elicit symptoms of benzodiazepine withdrawal, including seizures .

Metabolic Pathways

This compound is completely metabolized, primarily in the liver . The major metabolites of this compound identified in urine are the de-ethylated free acid and its glucuronide conjugate .

Transport and Distribution

This compound is distributed within cells and tissues via the bloodstream . It is formulated for intravenous administration primarily because it undergoes extensive first-pass metabolism after oral administration .

Subcellular Localization

This compound’s primary site of action is the GABA A receptor, located in the cell membrane . It competitively inhibits the benzodiazepine binding site on the GABA/benzodiazepine receptor complex, thereby reversing the effects of benzodiazepines .

Métodos De Preparación

La preparación del flumazenilo implica varios pasos:

Reacción de hidrólisis: Se obtiene un intermedio precursor del flumazenilo mediante hidrólisis.

Purificación: El intermedio se purifica mediante adsorción de carbón activado.

Reacción de esterificación: El intermedio purificado se somete a esterificación para producir flumazenilo.

Para la producción industrial, el método consiste en disolver flumazenilo, cloruro de sodio, edetato disódico, micosa y lisina en agua para inyección, seguido de filtración, llenado, sellado y desinfección .

Análisis De Reacciones Químicas

El flumazenilo experimenta varias reacciones químicas:

Oxidación y reducción: El flumazenilo puede oxidarse o reducirse en condiciones específicas, aunque las rutas de reacción detalladas no están ampliamente documentadas.

Reactivos y condiciones comunes: La síntesis del flumazenilo marcado con flúor-18 utiliza kryptofix 2.2.2, carbonato de potasio y TEMPO en dimetilformamida.

Productos principales: Los principales productos formados incluyen hidroxi-mazenilo, des-fluoro-flumazenilo y mazenilo dimérico.

Comparación Con Compuestos Similares

El flumazenilo es similar en estructura al midazolam, otra imidazobenzodiazepina . A diferencia del midazolam, que es un sedante, el flumazenilo actúa como un antagonista de las benzodiazepinas . Otros compuestos similares incluyen:

Flumazepil: Otro nombre para el flumazenilo.

Ro 15-1788: El nombre en código para el flumazenilo durante su desarrollo.

La singularidad del flumazenilo radica en su capacidad de revertir los efectos de las benzodiazepinas sin producir una actividad agonista significativa, lo que lo convierte en una herramienta valiosa tanto en entornos clínicos como de investigación .

Actividad Biológica

Flumazenil, a specific benzodiazepine antagonist, is primarily used to reverse the effects of benzodiazepine overdose and sedation. Its biological activity encompasses various pharmacokinetic properties, metabolic pathways, and clinical applications. This article synthesizes recent research findings, case studies, and relevant data on the biological activity of this compound.

Pharmacokinetics

This compound exhibits rapid absorption and distribution characteristics. Following intravenous administration, peak plasma concentrations are achieved within 20 to 90 minutes. However, its bioavailability is relatively low (approximately 16%) due to significant presystemic elimination . The drug has a short half-life ranging from 0.7 to 1.3 hours, necessitating repeated dosing for sustained effects .

Table 1: Pharmacokinetic Profile of this compound

| Parameter | Value |

|---|---|

| Bioavailability | ~16% |

| Half-life | 0.7 - 1.3 hours |

| Peak concentration time | 20 - 90 minutes |

| Plasma protein binding | ~40% |

| Clearance | 520 - 1300 ml/min |

Metabolism

This compound undergoes extensive hepatic metabolism, with three primary metabolites identified: N-demethylated and hydrolyzed products . A study demonstrated that approximately 50% of this compound was biotransformed by rat liver homogenate within 60 minutes, with metabolites M1 (methyl ester) and others detected during the process . The metabolic pathway suggests that this compound may undergo demethylation at its nitrogen-methyl group.

Clinical Applications

This compound is notably effective in treating benzodiazepine-induced comas. A double-blind study involving unconscious patients indicated that this compound significantly increased the rate of regaining consciousness compared to placebo. Specifically, 14 out of 17 patients treated with this compound awoke after a mean dose of 0.8 mg, while only one out of 14 in the placebo group did so .

Case Study: Efficacy in Drug Overdose

- Population : Unconscious patients suspected of benzodiazepine overdose (n = 110).

- Results :

Safety Profile

This compound has been deemed safe for use in cases of suspected sedative-hypnotic toxicity. A retrospective review involving over 500 patients treated with this compound showed a positive response rate of approximately 81.7%, with no documented adverse events directly attributable to the drug . However, caution is advised due to potential relapses into coma, particularly in patients with mixed-drug overdoses.

This compound acts as a competitive antagonist at the GABA-A receptor sites, effectively reversing the central nervous system depressant effects induced by benzodiazepines . Interestingly, it has been observed that this compound may also exhibit weak agonist-like and inverse agonist-like properties depending on dosage and clinical conditions .

Propiedades

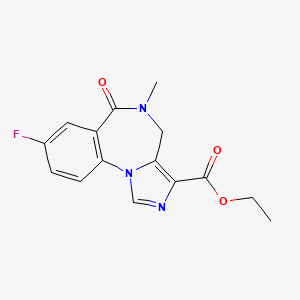

IUPAC Name |

ethyl 8-fluoro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FN3O3/c1-3-22-15(21)13-12-7-18(2)14(20)10-6-9(16)4-5-11(10)19(12)8-17-13/h4-6,8H,3,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFBIFZUFASYYRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2CN(C(=O)C3=C(N2C=N1)C=CC(=C3)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2023064 | |

| Record name | Flumazenil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Flumazenil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015336 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.04e+00 g/L | |

| Record name | Flumazenil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01205 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Flumazenil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015336 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Flumazenil, an imidazobenzodiazepine derivative, is a benzodiazepine antagonist. It competitively inhibits the benzodiazepine binding site on the GABA/benzodiazepine receptor complex. Flumazenil is a weak partial agonist in some animal models of activity, but has little or no agonist activity in man. | |

| Record name | Flumazenil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01205 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

78755-81-4 | |

| Record name | Flumazenil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78755-81-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flumazenil [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078755814 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flumazenil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01205 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | flumazenil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759193 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Flumazenil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4H-Imidazo[1,5-a][1,4]benzodiazepine-3-carboxylic acid, 8-fluoro-5,6-dihydro-5-methyl-6-oxo-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.069 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUMAZENIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40P7XK9392 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Flumazenil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015336 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

201-203 °C, 201 - 203 °C | |

| Record name | Flumazenil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01205 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Flumazenil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015336 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.